3-(4-Chlorophenyl)-5-(4-ethylphenyl)-2-(methoxymethyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline
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Overview
Description
3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE is a complex organic compound that belongs to the pyrazoloquinazoline family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Quinazoline ring formation: This step might involve cyclization reactions using suitable reagents and catalysts.
Introduction of substituents: The chlorophenyl, ethylphenyl, and methoxymethyl groups can be introduced through various substitution reactions, often using halogenated precursors and organometallic reagents.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Using specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen or introduce hydrogen atoms.
Substitution: Halogen atoms or other groups can be replaced with different substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Organometallic reagents like Grignard reagents or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or hydrogenated compounds.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE would depend on its specific interactions with molecular targets. This might involve:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression or protein synthesis.
Influencing cellular pathways: Altering signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazoloquinazolines: Other compounds in this family with different substituents.
Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.
Ethylphenyl derivatives: Compounds with similar ethylphenyl groups.
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-5-(4-ETHYLPHENYL)-2-(METHOXYMETHYL)-6H,7H,8H,9H-PYRAZOLO[1,5-A]QUINAZOLINE lies in its specific combination of substituents, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C26H26ClN3O |
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Molecular Weight |
432.0 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-(4-ethylphenyl)-2-(methoxymethyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline |
InChI |
InChI=1S/C26H26ClN3O/c1-3-17-8-10-19(11-9-17)25-21-6-4-5-7-23(21)30-26(28-25)24(22(29-30)16-31-2)18-12-14-20(27)15-13-18/h8-15H,3-7,16H2,1-2H3 |
InChI Key |
NIUIAXAKQYTBHS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C(=NN3C4=C2CCCC4)COC)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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